2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]sulfonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO6S2/c19-15-4-2-1-3-13(15)17-7-8-21(9-10-28(17,24)25)29(26,27)12-5-6-16(20)14(11-12)18(22)23/h1-6,11,17H,7-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSDIGWXQPQPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid typically involves multiple steps, including the formation of the thiazepane ring and the introduction of fluorine atoms. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce fluorine atoms.
Cyclization reactions: to form the thiazepane ring.
Sulfonylation reactions: to attach the sulfonyl group to the benzoic acid moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium or platinum for facilitating reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups.
Chemistry:
Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules.
Biology:
Biological probes: The compound can be used as a probe to study biological processes due to its unique chemical properties.
Medicine:
Drug development:
Industry:
Material science: The compound’s unique properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and thiazepane ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-containing heterocycles, which are often explored for pharmaceutical applications. Below is a comparative analysis with structurally analogous compounds discussed in the literature:
Table 1: Structural and Spectral Comparison
Key Findings :
Tautomerism : Unlike triazole-thiones ([7–9]), the thiazepane ring in the target compound precludes tautomeric equilibria, ensuring structural uniformity .
Spectral Signatures : The absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (inferred from [7–9]) confirms the stability of the sulfonyl-thiazepane system over thiol tautomers .
Synthetic Complexity : The thiazepane ring introduces steric challenges absent in simpler triazole derivatives ([10–15]), likely requiring optimized cyclization conditions .
Methodological Considerations
Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELXL for refinement) and multinuclear NMR (¹H, ¹³C, ¹⁹F) . The absence of crystallographic data for the target compound in the provided evidence suggests reliance on spectral comparisons (e.g., IR, MS) with validated analogs ([4–15]) for characterization .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 396.39 g/mol
The compound features a sulfonamide group, a thiazepane ring, and multiple fluorine substituents which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of the sulfonyl group is often associated with enhanced antibacterial activity. In vitro evaluations have shown that related compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Bacillus subtilis | 10 |
The proposed mechanism of action for compounds similar to this compound involves the inhibition of bacterial enzyme systems essential for cell wall synthesis and metabolism. The sulfonamide moiety may mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting folate metabolism.
Case Study 1: Efficacy Against Resistant Strains
A study published in MDPI evaluated the efficacy of various synthesized compounds against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity even against strains resistant to common antibiotics. This suggests that modifications to the thiazepane or sulfonamide components could enhance efficacy against resistant pathogens .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of similar compounds were assessed using human cell lines. The results indicated varying degrees of cytotoxicity; however, some derivatives displayed selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
